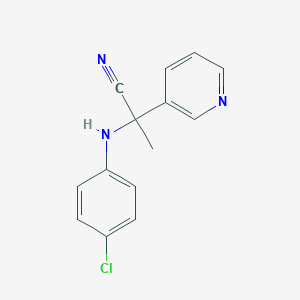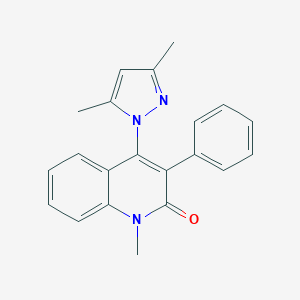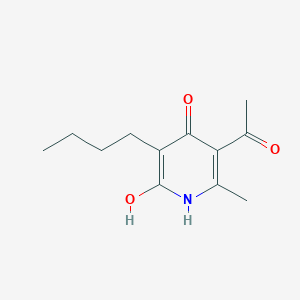
1-({2-nitrophenyl}sulfanyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-nitrophenyl}sulfanyl)-2-naphthol is an organic compound with the molecular formula C16H11NO3S It is a derivative of naphthalene, featuring a nitrophenyl group and a sulfanyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-nitrophenyl}sulfanyl)-2-naphthol typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which activates the phenolic group of 2-naphthol, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of organic synthesis involving nucleophilic substitution and the use of activating agents like triethylamine can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-({2-nitrophenyl}sulfanyl)-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-({2-nitrophenyl}sulfanyl)-2-naphthol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-({2-nitrophenyl}sulfanyl)-2-naphthol involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and exert various effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol: A precursor in the synthesis of 1-({2-nitrophenyl}sulfanyl)-2-naphthol, known for its use in organic synthesis and dye production.
2-Nitrobenzenethiol: Another precursor, used in the synthesis of various sulfur-containing organic compounds.
1-(2-Nitrophenyl)ethanol: A compound with similar functional groups, used in photochemical studies.
Uniqueness
This compound is unique due to the combination of its nitrophenyl and sulfanyl groups attached to the naphthalene ring
Propiedades
Número CAS |
24059-34-5 |
|---|---|
Fórmula molecular |
C16H11NO3S |
Peso molecular |
297.3g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)sulfanylnaphthalen-2-ol |
InChI |
InChI=1S/C16H11NO3S/c18-14-10-9-11-5-1-2-6-12(11)16(14)21-15-8-4-3-7-13(15)17(19)20/h1-10,18H |
Clave InChI |
ZKAJKWFOUDSKBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2SC3=CC=CC=C3[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2SC3=CC=CC=C3[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-aminoanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B373208.png)


![1,9-Dibenzyl-8,12-diphenyl-9,12-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-10,11-dione](/img/structure/B373215.png)

![2-fluoro-2-phenyl-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-1,3(2H)-dione](/img/structure/B373219.png)







![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl diethylcarbamate](/img/structure/B373251.png)
